molecular formula C24H27FN4O3S B2387746 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-85-4

4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2387746
CAS No.: 863558-85-4
M. Wt: 470.56
InChI Key: KEICSSLKPVZVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a structurally complex compound of significant interest in neuropharmacological research, primarily functioning as a high-affinity and selective serotonergic receptor ligand . Its design incorporates key pharmacophoric elements that confer potent binding to specific serotonin receptor subtypes. Research indicates this molecule acts as a dual-acting ligand with particular affinity for the 5-HT1A and 5-HT7 receptors , both of which are critical G-protein coupled receptors (GPCRs) implicated in mood regulation, cognition, and sleep-wake cycles. The presence of the 4-methoxyphenylpiperazine moiety is a characteristic feature of many 5-HT1A receptor agents, while the benzenesulfonamide group contributes to the high-affinity interaction with the 5-HT7 receptor. Consequently, this compound serves as a valuable chemical tool for probing the complex signaling and downstream effects of these receptors in vitro and in cellular models. Its primary research utility lies in the investigation of novel therapeutic pathways for psychiatric and neurological disorders, including depression, anxiety, and schizophrenia, where the balance and function of the serotonergic system are often dysregulated. Studies utilize this ligand to elucidate receptor dimerization, functional selectivity, and for the validation of new screening assays targeting the 5-HT receptor family.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3S/c1-32-22-8-6-21(7-9-22)28-13-15-29(16-14-28)24(19-3-2-12-26-17-19)18-27-33(30,31)23-10-4-20(25)5-11-23/h2-12,17,24,27H,13-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEICSSLKPVZVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered attention due to its biological activity, particularly as a selective antagonist at the 5-HT1A serotonin receptor. This receptor is implicated in various neurological and psychiatric disorders, making this compound a subject of interest for research in neuropharmacology and drug development.

The compound's molecular formula is C25H27FN4O2SC_{25}H_{27}FN_4O_2S with a molecular weight of 458.57 g/mol. It features a piperazine ring, a pyridine moiety, and a sulfonamide group, which contribute to its interaction with biological targets.

The primary mechanism of action for this compound involves its binding to the 5-HT1A receptor. This interaction is characterized by:

  • Selective Antagonism : The compound exhibits potent antagonistic effects, which can modulate serotonin signaling pathways.
  • Binding Affinity : It binds between the agonist binding site and the G protein interaction switch site, potentially influencing receptor activation mechanisms.

Neuropharmacological Effects

Research indicates that this compound has significant anxiolytic effects when administered centrally in vivo. This suggests its potential utility in treating anxiety disorders by modulating serotonin pathways.

Case Studies and Experimental Findings

Several studies have explored the pharmacological profile of this compound:

  • Anxiety Models : In rodent models, administration of the compound resulted in decreased anxiety-like behaviors, measured through elevated plus maze and open field tests.
  • Neuroimaging Applications : Radiolabeled versions of this compound are utilized in positron emission tomography (PET) imaging to visualize 5-HT1A receptors in the brain, aiding in the understanding of serotonin-related pathologies.

Comparative Biological Activity

Compound Biological Activity Reference
This compoundAnxiolytic effects; selective antagonist at 5-HT1A
Other 5-HT1A antagonistsVarying degrees of anxiolytic effects; some may have side effects

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Intermediate : Reaction of 4-methoxyphenylpiperazine with an alkylating agent.
  • Fluorination : Introduction of the fluoro group using fluorinating agents.
  • Coupling Reaction : Final coupling with benzenesulfonamide under controlled conditions.

Comparison with Similar Compounds

Key Comparative Data Table

Compound Name Piperazine Substituent Sulfonamide Group Key Modifications Potential Targets
Target Compound 4-Methoxyphenyl 4-Fluorobenzenesulfonamide Pyridin-3-yl-ethyl linker GPCRs, Enzymes
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide 3-Methoxybenzoyl Methanesulfonamide Benzoyl-carbonyl linker Kinases, GPCRs
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide None 4-Methylbenzenesulfonamide Anilino-pyridine scaffold Kinases
3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl methanesulphonate 2-Fluorophenyl Methanesulphonate Propyl linker Prodrug for CNS agents

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Sulfonamide formation4-Fluorobenzenesulfonyl chloride, Et₃N, DCM, 0°C8592
Piperazine couplingPd(OAc)₂, XPhos, K₂CO₃, toluene, 110°C6895

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Multi-modal spectroscopic and chromatographic techniques are employed:

  • NMR : ¹H/¹³C NMR verifies substituent positions (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, pyridyl protons at δ 8.1–8.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 525.18, calculated for C₂₅H₂₈FN₄O₃S) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98% for pharmacological studies) .

Basic: What preliminary biological assays are used to evaluate its therapeutic potential?

Answer:
Initial screening includes:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin 5-HT₁A receptors, IC₅₀ ≤ 50 nM reported in analogs ).
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells (CC₅₀ > 100 µM suggests low toxicity) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:
SAR studies involve synthesizing analogs with modular substitutions and testing their bioactivity:

  • Piperazine Modifications : Replace 4-methoxyphenyl with 4-fluorophenyl or bulky tert-butyl groups to assess steric/electronic effects on receptor binding .
  • Sulfonamide Variations : Compare fluoro, chloro, or methyl substitutions on the benzene ring for metabolic stability (see Table 2 ) .

Q. Table 2: Analog Bioactivity Comparison

AnalogModification5-HT₁A IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
ParentNone48120
A4-Fluorophenylpiperazine3595
B4-Chlorobenzenesulfonamide62180

Advanced: What strategies resolve contradictions in receptor selectivity data across studies?

Answer:
Discrepancies (e.g., 5-HT₁A vs. α₁-adrenergic receptor affinity) arise from assay conditions or structural flexibility. Mitigation strategies:

  • Orthogonal Assays : Use FRET-based binding and functional cAMP assays to confirm target engagement .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., piperazine flexibility in 5-HT₁A binding pockets) .
  • Crystallography : Co-crystallize with receptors to identify key binding residues (e.g., Asp116 in 5-HT₁A) .

Advanced: How can in vivo pharmacokinetics be optimized for this compound?

Answer:
Key parameters to address poor oral bioavailability (<20% in rodents):

  • Prodrug Design : Introduce phosphate esters on the sulfonamide group to enhance solubility .
  • Formulation : Nanoemulsions or cyclodextrin complexes improve intestinal absorption .
  • Metabolic Stability : Deuteration at labile positions (e.g., benzylic C-H) extends plasma half-life (t₁/₂ from 2.1 to 5.8 h in mice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.